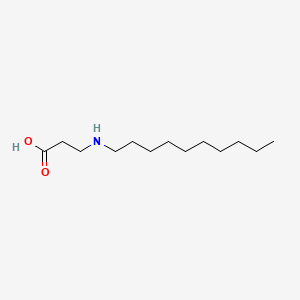
Capraminopropionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(decylamino)propanoic acid is an organic compound with the molecular formula C13H27NO2. It is a derivative of propanoic acid, where the hydrogen atom of the amino group is replaced by a decyl group. This compound is known for its surfactant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(decylamino)propanoic acid typically involves the reaction of decylamine with acrylonitrile, followed by hydrolysis. The reaction conditions include:
Reaction with Acrylonitrile: Decylamine is reacted with acrylonitrile in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of around 60-80°C.
Hydrolysis: The resulting nitrile is then hydrolyzed to the corresponding carboxylic acid using an acid such as hydrochloric acid or sulfuric acid. The hydrolysis is typically performed at a temperature of around 100-120°C.
Industrial Production Methods
In industrial settings, the production of 3-(decylamino)propanoic acid may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(decylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Alcohols.
Substitution: N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(decylamino)propanoic acid has several scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.
Wirkmechanismus
The mechanism of action of 3-(decylamino)propanoic acid involves its interaction with lipid bilayers and proteins. The decyl group provides hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds with polar molecules. This dual functionality allows the compound to act as an effective surfactant, disrupting lipid bilayers and enhancing the solubility of hydrophobic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(octylamino)propanoic acid: Similar structure but with an octyl group instead of a decyl group.
3-(dodecylamino)propanoic acid: Similar structure but with a dodecyl group instead of a decyl group.
3-(hexylamino)propanoic acid: Similar structure but with a hexyl group instead of a decyl group.
Uniqueness
3-(decylamino)propanoic acid is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant in various applications, compared to its shorter or longer chain analogs.
Eigenschaften
CAS-Nummer |
27373-56-4 |
|---|---|
Molekularformel |
C13H27NO2 |
Molekulargewicht |
229.36 g/mol |
IUPAC-Name |
3-(decylamino)propanoic acid |
InChI |
InChI=1S/C13H27NO2/c1-2-3-4-5-6-7-8-9-11-14-12-10-13(15)16/h14H,2-12H2,1H3,(H,15,16) |
InChI-Schlüssel |
CQNPUURJIXLXGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


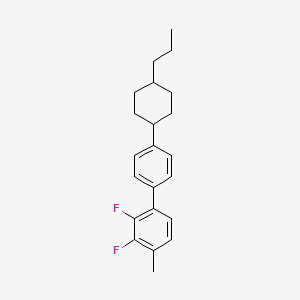
![Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate](/img/structure/B15091814.png)
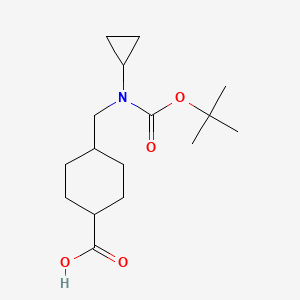
![Methyl 3-[(cyclobutylmethyl)amino]benzoate](/img/structure/B15091822.png)
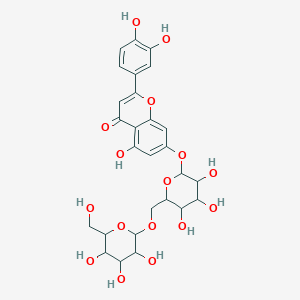
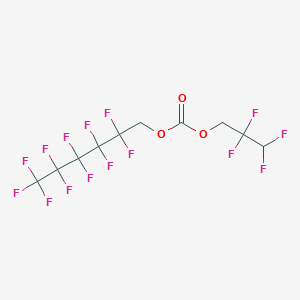
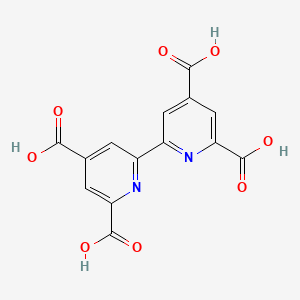
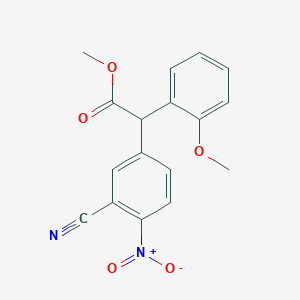
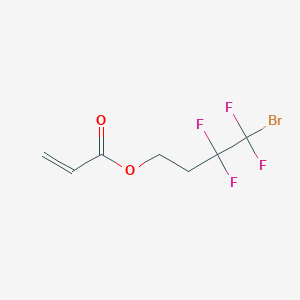
![(R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](naphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15091865.png)
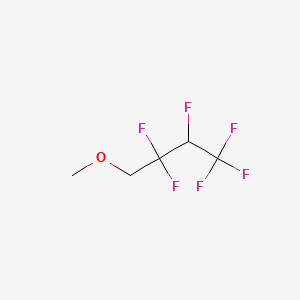

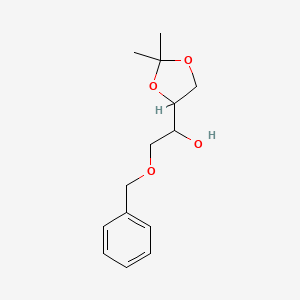
![3-[(Diethylamino)methyl]benzoic acid](/img/structure/B15091901.png)
